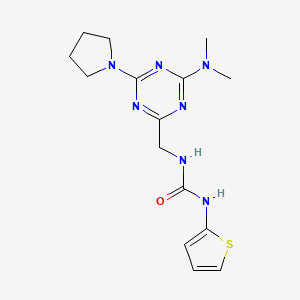

1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N7OS/c1-21(2)13-17-11(18-14(20-13)22-7-3-4-8-22)10-16-15(23)19-12-6-5-9-24-12/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,16,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFNPXQUGNYTRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves multistep organic reactions. The starting materials often include 1,3,5-triazine derivatives, which are functionalized through nucleophilic substitution reactions. The introduction of dimethylamino and pyrrolidine groups occurs through condensation reactions under controlled conditions, ensuring the stability of the triazine ring. The final step involves the formation of the urea linkage with thiophene-2-carboxylic acid, utilizing catalysts such as carbodiimides under mild temperatures and in an inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production scales up these synthetic processes using high-throughput reactors and automated synthesis equipment. Process optimization focuses on maximizing yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction times are adjusted to achieve efficient production, often employing continuous flow synthesis to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized at the thiophene ring, forming sulfoxides or sulfones under the influence of strong oxidizing agents like hydrogen peroxide or peracids.

Reduction: The triazine ring and dimethylamino groups can be reduced, often using reagents such as lithium aluminum hydride.

Common Reagents and Conditions: These reactions commonly use reagents like hydrochloric acid, sodium hydroxide, and organic solvents such as dichloromethane or ethanol under specific conditions, including controlled temperatures and inert atmospheres.

Major Products Formed: Major products depend on the specific reactions but often include substituted triazine derivatives, thiophene oxidized products, and various urea derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. It has demonstrated significant inhibitory effects on various cancer cell lines:

- Triple-Negative Breast Cancer (TNBC) : The compound exhibited potent antiproliferative activity against MDA-MB-231 cells at concentrations of 1 and 2 μM, disrupting colony growth significantly.

- Pancreatic Cancer : In vitro assays indicated that the compound effectively inhibited the growth of Panc-1 spheroids, suggesting its potential for treating pancreatic cancer .

Anti-inflammatory Effects

The compound has shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its utility in treating inflammatory diseases.

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the structure enhanced anticancer activity significantly .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of this compound with specific enzymes involved in cancer metabolism. The findings revealed that it could inhibit key enzymes responsible for tumor growth, providing insights into its potential as a therapeutic agent .

Mechanism of Action

Molecular Targets and Pathways: The compound's effects are exerted through interactions with specific molecular targets, such as enzymes or receptors that recognize the triazine or thiophene moieties. These interactions can inhibit enzymatic activity or modulate receptor signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

1,3,5-Triazine derivatives with different substituents.

Compounds with dimethylamino groups attached to various heterocycles.

Thiophene-based ureas with alternative substituents.

Uniqueness: The uniqueness of 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea lies in its combination of functional groups, providing a versatile scaffold for chemical modifications and enhancing its potential applications across multiple scientific fields. Its ability to undergo diverse chemical reactions while maintaining stability under various conditions makes it particularly valuable for research and industrial purposes.

Biological Activity

The compound 1-((4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with notable functional groups including a triazine moiety and a thiophene ring. The presence of the dimethylamino and pyrrolidine groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives containing a 4-dimethylaminophenyl moiety have shown significant cytotoxic effects against various cancer cell lines, including pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Activity Description |

|---|---|---|---|

| 4-Dimethylaminophenyl derivative | MDA-MB-231 | 1 | Complete inhibition of colony growth |

| 4-Dimethylaminophenyl derivative | Panc-1 | 2 | Significant reduction in colony formation |

| Compound of interest | MDA-MB-231 | TBD | Further investigation needed |

| Compound of interest | Panc-1 | TBD | Further investigation needed |

The mechanisms by which these compounds exert their anticancer effects include:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to decreased viability.

- Induction of Apoptosis : Studies suggest that certain derivatives can trigger apoptotic pathways in tumor cells, contributing to their cytotoxic effects .

- Impact on Tumor Microenvironment : The ability to affect tumor spheroid growth indicates potential for altering the tumor microenvironment, which is crucial for metastasis .

Additional Biological Activities

Beyond anticancer properties, compounds similar to This compound have also shown:

- Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory properties, which could complement their anticancer activities .

- Antioxidant Activity : The presence of specific functional groups has been linked to enhanced antioxidant activities, which may contribute to overall cellular protection .

Case Study 1: Anticancer Efficacy in Preclinical Models

In a preclinical study, the efficacy of a related compound was evaluated in xenograft models of pancreatic cancer. Results indicated that treatment with the compound led to significant tumor shrinkage compared to control groups. Histological analyses revealed reduced proliferation markers and increased apoptosis in treated tumors .

Case Study 2: Structure–Activity Relationship (SAR)

A series of analogs were synthesized to explore the SAR. Modifications at the thiophene and triazine positions resulted in varying degrees of activity against cancer cell lines. This study underscores the importance of specific structural features in enhancing biological activity .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the 1,3,5-triazine core. A validated approach includes:

Nucleophilic substitution on cyanuric chloride derivatives with dimethylamine and pyrrolidine to install the 4-(dimethylamino)-6-(pyrrolidin-1-yl) substituents.

Methylation at the 2-position of the triazine ring, followed by coupling with a thiophene-2-yl urea precursor.

Key optimization parameters include:

- Temperature control : Reactions at 60–80°C improve regioselectivity for triazine substitutions, as demonstrated in analogous triazine syntheses .

- Catalyst selection : Use of NaH or K₂CO₃ as bases enhances coupling efficiency .

- Purification : Reverse-phase HPLC or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the triazine and thiophene rings. For example, the methylene group linking triazine and urea appears as a singlet at δ 4.2–4.5 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₀N₇OS: 366.1442) .

- HPLC : Monitors reaction progress and purity using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced activity?

- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR kinase). The dimethylamino and pyrrolidinyl groups on the triazine may occupy hydrophobic pockets, while the urea linker forms hydrogen bonds .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

Q. How should researchers resolve contradictions in reported biological data?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Orthogonal purity validation : Combine HPLC, NMR, and elemental analysis .

- Standardized assay protocols : Adopt split-plot experimental designs to control variables like cell passage number or incubation time .

- Dose-response reproducibility : Test multiple batches across independent labs .

Q. What environmental stability studies are critical for assessing ecological impact?

- Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solution and monitor degradation via LC-MS .

- Hydrolysis : Assess stability at pH 2–12 (37°C, 24 hrs); urea linkages are prone to alkaline hydrolysis .

- Ecotoxicology : Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays .

Q. How can regioselectivity challenges in triazine functionalization be addressed?

- Directed substitution : Use protecting groups (e.g., Boc for amines) to block undesired positions .

- Microwave-assisted synthesis : Enhances reaction rates and selectivity (e.g., 100°C, 30 min vs. 12 hrs conventional heating) .

- Catalytic systems : Pd/C or CuI improves cross-coupling efficiency for thiophene-urea attachment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.